molecular formula C21H18O3 B2445792 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one CAS No. 637753-37-8

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

Cat. No.: B2445792
CAS No.: 637753-37-8
M. Wt: 318.372
InChI Key: JXVIMLNKLJSRLN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one is a complex organic compound that features both benzofuran and chromenone moieties These structures are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-11-5-8-18-16(9-11)14(4)21(23-18)17-10-19(22)24-20-13(3)12(2)6-7-15(17)20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVIMLNKLJSRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the benzofuran ring can be constructed via a Friedel-Crafts acylation reaction, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Its biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to its observed biological activities. For instance, it may inhibit specific enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromenone derivatives, such as:

  • 4-(2-Benzofuranyl)-7,8-dimethylchromen-2-one
  • 4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
  • 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylcoumarin

Uniqueness

What sets 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in various applications.

Biological Activity

Overview of 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

This compound is a synthetic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities due to its structural characteristics.

Antioxidant Activity

Flavonoids are recognized for their ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups in the structure of this compound suggests potential antioxidant properties. Studies have shown that flavonoids can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

Anti-inflammatory Effects

Research indicates that flavonoids can modulate inflammatory pathways. They inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound may exert anti-inflammatory effects through similar mechanisms, potentially benefiting conditions characterized by chronic inflammation.

Anticancer Properties

Flavonoids have been extensively studied for their anticancer potential. They can induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. The specific structure of this compound may enhance its interaction with molecular targets involved in cancer progression. Preliminary studies on related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Neuroprotective Effects

Emerging evidence suggests that certain flavonoids possess neuroprotective properties. They may improve cognitive function and protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress in neuronal cells. The potential neuroprotective effects of this compound warrant further investigation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several flavonoids using DPPH and ABTS assays. The results indicated that compounds with similar structures to this compound exhibited significant radical scavenging activity. This suggests that this compound may also demonstrate comparable antioxidant effects.

Study 2: Anti-inflammatory Mechanism Exploration

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, flavonoid derivatives showed a marked reduction in inflammatory markers. This study supports the hypothesis that this compound could similarly inhibit pro-inflammatory cytokine production.

Study 3: Anticancer Activity in vitro

A cell viability assay was performed on various cancer cell lines treated with flavonoid compounds. Results indicated a dose-dependent inhibition of cell growth in certain lines. Future studies could focus on evaluating the specific effects of this compound on different cancer types.

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